2-Ethoxy-5-fluorobenzoic acid

Overview

Description

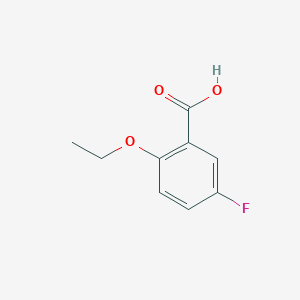

2-Ethoxy-5-fluorobenzoic acid (CAS: 503070-57-3) is a fluorinated benzoic acid derivative with an ethoxy substituent at the 2-position and a fluorine atom at the 5-position of the aromatic ring. Its molecular formula is C₉H₉FO₃, and it serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research . The compound is commercially available in 95% purity, though recent supply chain updates indicate discontinuation in some markets .

The ethoxy group enhances lipophilicity compared to hydroxyl or methoxy analogs, while the fluorine atom introduces electron-withdrawing effects, influencing acidity (pKa ~2.8–3.2) and reactivity in coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method includes the Suzuki–Miyaura coupling reaction, which is widely applied for forming carbon–carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-fluorobenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The ethoxy and fluorine groups on the benzene ring can participate in electrophilic and nucleophilic substitution reactions.

Oxidation and Reduction: The carboxylic acid group can be oxidized to form derivatives such as esters or reduced to form alcohols.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens and nitrating agents under acidic conditions.

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium fluoride in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or nitrated derivatives, while oxidation can produce esters or anhydrides.

Scientific Research Applications

Medicinal Chemistry

2-Ethoxy-5-fluorobenzoic acid serves as a valuable intermediate in the synthesis of various pharmaceutical agents. Its fluorine atom enhances biological activity, making it a candidate for drug development.

Antiviral and Antitumor Agents

Studies have demonstrated that derivatives of benzoic acid, including this compound, exhibit promising antiviral properties. For instance, compounds synthesized from this acid have been explored for their potential to inhibit viral replication in diseases such as HIV and herpes simplex virus .

Additionally, the compound's structural features allow it to act as a precursor in the synthesis of antitumor agents. Research indicates that fluorinated benzoic acids can enhance the efficacy of anticancer drugs by improving their pharmacokinetic profiles.

Neuroprotective Effects

Research has indicated that compounds derived from this compound may possess neuroprotective properties. These compounds could potentially be developed for treating neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease .

Agrochemicals

The unique properties of this compound also lend themselves to applications in agrochemicals. Its fluorine content enhances the herbicidal activity of certain formulations.

Herbicide Development

Fluorinated compounds are known to exhibit increased herbicidal activity, making this compound a candidate for developing new herbicides with better efficacy against resistant weed species. The compound's ability to penetrate plant membranes efficiently is crucial for its effectiveness as a herbicide.

Mechanism of Action

The mechanism of action of 2-Ethoxy-5-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The ethoxy and fluorine groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes, making the compound a potential candidate for therapeutic applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation in Fluorobenzoic Acid Derivatives

The following table compares key properties of 2-Ethoxy-5-fluorobenzoic acid with analogs differing in substituents:

Key Observations :

- Lipophilicity : The ethoxy group in the target compound increases logP (~1.55) compared to methoxy (logP ~1.2) or hydroxy (logP ~0.8) analogs, enhancing membrane permeability .

- Acidity: Electron-withdrawing fluorine at the 5-position lowers the pKa of the carboxylic acid group relative to non-fluorinated analogs (e.g., 2-ethoxybenzoic acid, pKa ~4.1) .

Ester Derivatives and Bioactivity

Esterification of this compound modifies its pharmacokinetic properties:

Comparison :

- Solubility : The methyl ester derivative (PSA: 61.83 Ų) exhibits higher aqueous solubility than the parent acid (PSA: 50.44 Ų) due to reduced hydrogen bonding capacity .

- Toxicity: Ester derivatives like the 3-(dibutylamino)propyl ester hydrochloride show higher acute toxicity (oral LD₅₀ <500 mg/kg in rodents) compared to the parent compound .

Boronic Acid and Halogenated Analogs

Reactivity Insights :

- The boronic acid derivative participates in palladium-catalyzed couplings, unlike the carboxylic acid, which is more suited for salt formation (e.g., sodium salts for solubility) .

- Chlorine substitution (as in ethyl 5-chloro-2-fluoro-4-methoxybenzoate) increases electrophilicity, favoring SNAr reactions over fluorine’s inertness .

Biological Activity

2-Ethoxy-5-fluorobenzoic acid (CAS Number: 445-93-2) is an aromatic compound characterized by the presence of an ethoxy group and a fluorine atom attached to a benzoic acid structure. Its unique molecular composition suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

- Molecular Formula: C₁₁H₁₃FO₂

- Molecular Weight: Approximately 184.16 g/mol

The compound's structure includes a carboxylic acid functional group, which contributes to its acidity and reactivity in various biological systems. The ethoxy and fluorine substituents influence its interaction with biological targets, potentially enhancing its binding affinity and overall bioactivity.

The biological activity of this compound is largely attributed to its interaction with specific enzymes and receptors. The presence of the ethoxy group increases hydrophobicity, which may enhance membrane permeability and improve interaction with lipid bilayers. The fluorine atom can modify electron distribution within the molecule, impacting its pharmacokinetic properties such as absorption and metabolism .

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for various metabolic enzymes, potentially modulating metabolic pathways.

- Receptor Binding: Its structural features suggest it could bind to specific receptors involved in cellular signaling pathways.

Anti-inflammatory Effects

Research indicates that compounds with similar structures often possess anti-inflammatory properties. While direct studies on this compound are yet to be published, its analogs have shown promise in reducing inflammatory markers in vitro .

Comparative Analysis with Similar Compounds

The uniqueness of this compound can be highlighted through comparison with structurally related compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Fluorobenzoic Acid | Lacks ethoxy group | Less hydrophobic, potentially less bioactive |

| 2-Ethoxybenzoic Acid | Lacks fluorine atom | Affects reactivity and biological interactions |

| 3-Bromo-2-ethoxy-5-fluorobenzoic Acid | Bromine substitution at meta position | Enhanced reactivity due to bromine presence |

This table illustrates how the presence of both an ethoxy group and a fluorine atom in this compound confers distinct chemical reactivity compared to other compounds.

Case Studies and Research Findings

-

Biochemical Probing:

- Recent studies have utilized this compound as a biochemical probe to investigate enzyme interactions and metabolic pathways. This application underscores its utility in understanding complex biological systems.

-

Pharmacological Evaluations:

- Pharmacological evaluations have indicated that modifications to the compound can significantly alter its efficacy in inhibiting protein-protein interactions (PPIs). For instance, analogs with varying substituents at specific positions demonstrated differing levels of potency against target proteins involved in neurological disorders .

- Toxicological Assessments:

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-Ethoxy-5-fluorobenzoic acid, and how can functional group compatibility be optimized?

- Methodological Answer : The synthesis typically involves esterification and nucleophilic substitution reactions. For example, starting from a brominated benzoic acid derivative (e.g., ethyl 2-bromo-5-fluorobenzoate), ethoxy groups can be introduced via substitution under alkaline conditions . Protecting the carboxylic acid group during substitution is critical to avoid side reactions. Solvent choice (e.g., DMF or THF) and catalysts (e.g., K₂CO₃) influence reaction efficiency. Post-synthesis, acid hydrolysis recovers the carboxylic acid moiety. Purity can be verified via HPLC (>98% purity standards, as referenced in similar protocols) .

Q. Which spectroscopic and crystallographic techniques are recommended for structural confirmation?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks to the ethoxy (-OCH₂CH₃), fluorine (C-F coupling), and carboxylic acid (-COOH) groups. Chemical shifts for fluorine-substituted aromatic protons typically appear downfield (δ 7.5–8.5 ppm) .

- FT-IR : Confirm the carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and ester/ether C-O stretches (~1200 cm⁻¹).

- Crystallography : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves the 3D structure. High-resolution data (≤ 0.8 Å) ensures accurate bond-length and angle measurements .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data or reaction yields for derivatives of this compound?

- Methodological Answer :

- Reproducibility Checks : Standardize reaction conditions (temperature, solvent purity, catalyst ratios) across labs.

- Advanced Characterization : Use LC-MS to detect trace byproducts and 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in aromatic regions.

- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) to confirm assignments . Contradictions may arise from solvent effects or tautomerism, requiring explicit solvent modeling in simulations.

Q. What computational strategies can predict the reactivity of this compound in nucleophilic or electrophilic reactions?

- Methodological Answer :

- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-311+G(d,p) level to map electrostatic potential surfaces (EPS). The electron-withdrawing -COOH and -F groups direct electrophilic attacks to the para position relative to the ethoxy group .

- Reactivity Descriptors : Calculate Fukui indices (f⁺ for electrophilicity, f⁻ for nucleophilicity) to identify reactive sites. For example, the ethoxy group’s oxygen may act as a weak nucleophile in alkylation reactions .

Q. How does the stability of this compound vary under different storage or reaction conditions?

- Methodological Answer :

- Thermal Stability : Perform TGA/DSC analysis to determine decomposition temperatures. Aromatic carboxylic acids generally degrade above 200°C but may hydrolyze in acidic/basic conditions at lower temperatures.

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation, as fluorine and ethoxy groups may undergo radical-mediated cleavage under UV exposure .

- Oxidative Stability : Monitor via cyclic voltammetry; the -COOH group is prone to oxidation at potentials >1.2 V (vs. Ag/AgCl) in aqueous media .

Q. Methodological Considerations

Q. What strategies optimize the regioselective functionalization of this compound for pharmaceutical intermediates?

- Methodological Answer :

- Directed Ortho-Metalation : Use a directing group (e.g., -COOH) with LDA (lithium diisopropylamide) to introduce substituents at the ortho position relative to the ethoxy group .

- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts can couple boronic acids to halogenated derivatives (e.g., bromo or iodo analogs) .

Q. How can researchers validate the purity of this compound and its derivatives for biological assays?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/water (0.1% TFA). Retention times should match reference standards .

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values.

- Mass Spectrometry : HRMS (ESI+) should match the exact mass (e.g., [M+H]⁺ for C₉H₉FO₃: 201.0563 Da) .

Properties

IUPAC Name |

2-ethoxy-5-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-8-4-3-6(10)5-7(8)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQWNXYSDEOYKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.